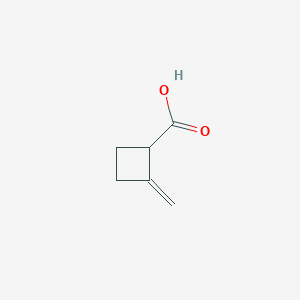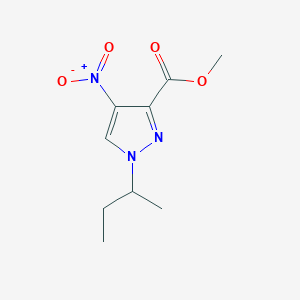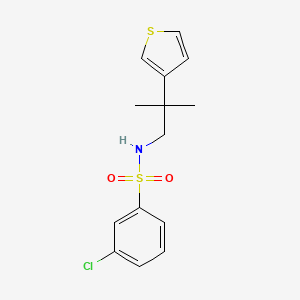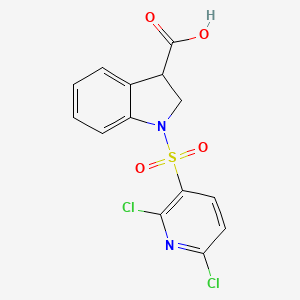
2-Methylene-cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylene-cyclobutanecarboxylic acid, also known as Cyclopropanecarboxylic acid, 2-methylene-, methyl ester, is a compound with the formula C6H8O2 . It is chemically represented as a type of carboxylic acid featuring a cyclobutane backbone .
Synthesis Analysis
Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . The synthesis of a series of mono- and di-esters of a 1,2-cyclobutanecarboxylic acid from trans-cinnamic acid using [2+2] photocycloaddition and subsequent esterification has been reported .Molecular Structure Analysis
The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain .Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .Physical And Chemical Properties Analysis
Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .科学的研究の応用
1. Enantioselective Synthesis
A pivotal application of 2-Methylene-cyclobutanecarboxylic acid derivatives is in enantioselective synthesis. For instance, Xiao et al. (2014) describe the use of these derivatives in Palladium(II)-catalyzed enantioselective C(sp3)–H activation, providing an alternative approach for the synthesis of cyclobutanecarboxylates with chiral quaternary stereocenters (Xiao et al., 2014).
2. Structural Analysis
The structural and conformational properties of cyclobutanecarboxylic acid derivatives, including this compound, have been studied extensively. Reisner et al. (1983) determined the structure of related compounds using X-ray diffraction, revealing insights into the puckered nature of the cyclobutane ring and its substituent effects (Reisner et al., 1983).
3. Synthesis of Amino Acids
The compound has been used in the synthesis of novel amino acids. Avenoza et al. (2005) reported the efficient production of 2-substituted cyclobutane amino acids through stereocontrolled interconversion of functional groups, demonstrating its utility in creating restricted α-methyl-α-vinylglycine (Avenoza et al., 2005).
4. Catalytic Reactions
Methylenecyclobutane derivatives are prepared through catalytic reactions, such as the Lewis acid-promoted [2+2] cycloaddition reactions. Hayashi et al. (1990) demonstrated the production of these derivatives using a chiral titanium reagent, highlighting the versatility of these compounds in organic synthesis (Hayashi et al., 1990).
将来の方向性
Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
特性
IUPAC Name |
2-methylidenecyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h5H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYRQIALCSPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)


![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)


![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)

